3-(2-Ethoxy-5-fluorophenyl)-1-propene
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Overview
Description
3-(2-Ethoxy-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxy-5-fluorophenyl)-1-propene typically involves the reaction of 2-ethoxy-5-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-ethoxy-5-fluorophenylboronic acid reacts with a suitable halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxy-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.
Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2-Ethoxy-5-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 3-(2-Ethoxy-5-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The propene chain may also play a role in the compound’s overall activity by affecting its conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Ethoxy-5-fluorophenyl)-2-propenoic acid
- 2-Ethoxy-5-fluorophenylboronic acid
- 5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione
Uniqueness
3-(2-Ethoxy-5-fluorophenyl)-1-propene is unique due to its specific combination of an ethoxy group, a fluorine atom, and a propene chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
3-(2-Ethoxy-5-fluorophenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H13F1O1
- Molecular Weight : 206.23 g/mol
The biological activity of this compound is influenced by its structural characteristics, particularly the presence of the ethoxy and fluorine substituents. The fluorine atom enhances lipophilicity and can facilitate stronger interactions with biological targets, such as enzymes and receptors. The ethoxy group contributes to the compound's solubility and stability, which are critical for its pharmacological effects.
Interaction with Biological Targets
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including:
- Enzymes : The compound may act as an inhibitor or modulator of specific enzyme activities.
- Receptors : Potential binding to receptors involved in signaling pathways could influence cellular responses.
Anticancer Properties
Studies have shown that this compound exhibits potent anticancer activity. For instance, it has demonstrated significant inhibition of cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
L1210 Mouse Leukemia | < 10 | Induction of apoptosis |
MCF-7 Breast Cancer | < 15 | Cell cycle arrest |
A549 Lung Cancer | < 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The ethoxy group enhances membrane permeability, allowing the compound to exert its effects more effectively.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Case Studies
- In Vivo Studies : A study involving mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
- Mechanistic Insights : Further investigation into the cellular mechanisms revealed that the compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Properties
IUPAC Name |
1-ethoxy-4-fluoro-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-3-5-9-8-10(12)6-7-11(9)13-4-2/h3,6-8H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNVWXBCEOJUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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